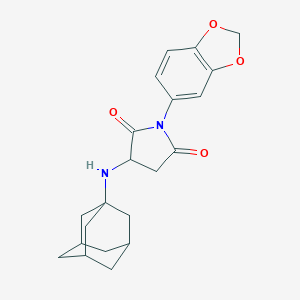

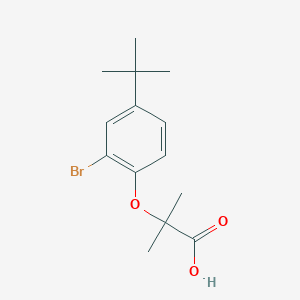

![molecular formula C17H17NO4S3 B256380 3-(1,1-Dioxidotetrahydro-3-thienyl)-5-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B256380.png)

3-(1,1-Dioxidotetrahydro-3-thienyl)-5-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(1,1-Dioxidotetrahydro-3-thienyl)-5-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one, also known as DMDDT, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. The compound belongs to the thiazolidinone family and has a unique chemical structure that allows it to interact with biological systems in a specific way.

Mechanism of Action

The mechanism of action of 3-(1,1-Dioxidotetrahydro-3-thienyl)-5-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one is complex and involves multiple pathways. One of the main mechanisms of action is the inhibition of the proteasome, which leads to the accumulation of misfolded and damaged proteins in cells and eventually induces apoptosis. This compound has also been shown to activate the PPAR pathway, which is involved in the regulation of lipid metabolism and inflammation. In addition, this compound has been shown to interact with the cannabinoid receptor, which is involved in the regulation of pain, appetite, and mood.

Biochemical and Physiological Effects:

This compound has been shown to have various biochemical and physiological effects, depending on the target system and the concentration used. In cancer cells, this compound induces apoptosis by inhibiting the proteasome activity and leading to the accumulation of misfolded and damaged proteins. In addition, this compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and reducing the expression of anti-apoptotic proteins. In non-cancer cells, this compound has been shown to have anti-inflammatory and anti-bacterial effects by inhibiting the activity of various enzymes and cytokines.

Advantages and Limitations for Lab Experiments

3-(1,1-Dioxidotetrahydro-3-thienyl)-5-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one has several advantages for lab experiments, including its high purity and stability, its ability to interact with specific biological systems, and its potential applications in various fields. However, this compound also has some limitations, including its low solubility in water and its potential toxicity at high concentrations. Therefore, careful dosing and safety measures should be taken when working with this compound in lab experiments.

Future Directions

There are several future directions for further research on 3-(1,1-Dioxidotetrahydro-3-thienyl)-5-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one, including the development of more efficient synthesis methods, the exploration of its potential applications in drug discovery and development, and the investigation of its interactions with various receptors and enzymes. In addition, more studies are needed to elucidate the mechanism of action of this compound and its potential side effects in vivo. Overall, this compound has the potential to be a valuable tool for scientific research and drug discovery in the future.

Synthesis Methods

3-(1,1-Dioxidotetrahydro-3-thienyl)-5-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one can be synthesized through a multi-step process, starting with the reaction of 2-methyl-2,3-dihydro-1-benzofuran-5-carbaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then reacted with 3-chloro-2,4-pentanedione to form the thiazolidinone ring. The final product is obtained by reacting the thiazolidinone intermediate with 3,4-dihydro-2H-thiopyran-3,5-dioxide. The synthesis method of this compound has been optimized to yield high purity and high yield of the final product.

Scientific Research Applications

3-(1,1-Dioxidotetrahydro-3-thienyl)-5-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmaceuticals. One of the main research areas is the development of this compound as a potential anti-cancer agent. Studies have shown that this compound can induce apoptosis in cancer cells by inhibiting the activity of the proteasome, which is responsible for the degradation of proteins in cells. This compound has also been studied for its potential anti-inflammatory and anti-bacterial properties. In addition, this compound has been explored as a potential ligand for various receptors, including the peroxisome proliferator-activated receptor (PPAR) and the cannabinoid receptor.

properties

Molecular Formula |

C17H17NO4S3 |

|---|---|

Molecular Weight |

395.5 g/mol |

IUPAC Name |

(5Z)-3-(1,1-dioxothiolan-3-yl)-5-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |

InChI |

InChI=1S/C17H17NO4S3/c1-10-6-12-7-11(2-3-14(12)22-10)8-15-16(19)18(17(23)24-15)13-4-5-25(20,21)9-13/h2-3,7-8,10,13H,4-6,9H2,1H3/b15-8- |

InChI Key |

BRDLDJIYNJREKU-NVNXTCNLSA-N |

Isomeric SMILES |

CC1CC2=C(O1)C=CC(=C2)/C=C\3/C(=O)N(C(=S)S3)C4CCS(=O)(=O)C4 |

SMILES |

CC1CC2=C(O1)C=CC(=C2)C=C3C(=O)N(C(=S)S3)C4CCS(=O)(=O)C4 |

Canonical SMILES |

CC1CC2=C(O1)C=CC(=C2)C=C3C(=O)N(C(=S)S3)C4CCS(=O)(=O)C4 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{4-[4-(1-azepanylsulfonyl)phenyl]-3-[3-(dimethylamino)propyl]-1,3-thiazol-2-ylidene}-N-phenylamine](/img/structure/B256299.png)

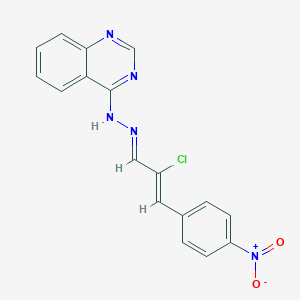

![N-[(E)-[(E)-3-(2-nitrophenyl)prop-2-enylidene]amino]quinazolin-4-amine](/img/structure/B256306.png)

![3-ethyl-5-[2-(1-ethyl-4(1H)-quinolinylidene)ethylidene]-2-(3-oxo-1-benzothien-2(3H)-ylidene)-1,3-thiazolidin-4-one](/img/structure/B256308.png)

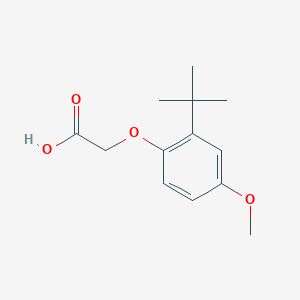

![1-[2-(2,6-dimethylphenoxy)acetyl]piperidine-4-carboxylic Acid](/img/structure/B256319.png)

![ethyl 6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-ylacetate](/img/structure/B256325.png)

![5-{[2-(4-tert-butylphenoxy)ethyl]sulfanyl}-4H-1,2,4-triazol-3-amine](/img/structure/B256328.png)

![3-[3-(2-Cyanoethyl)-5,5-dioxo-2-sulfanylidene-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-1-yl]propanenitrile](/img/structure/B256331.png)

![6-[(Diethylamino)methyl]-1,3-benzothiazol-2-amine](/img/structure/B256341.png)

![2-[4-(Azepan-1-ylsulfonyl)phenyl]ethanamine](/img/structure/B256342.png)